Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

Catalog No.
S1906765
CAS No.
7432-72-6
M.F
C13H20O9
M. Wt
320.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

CAS Number

7432-72-6

Product Name

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

Molecular Formula

C13H20O9

Molecular Weight

320.29 g/mol

InChI

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

OBVFJYUDIWPVKD-HENWMNBSSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO

Synonyms

M-2,3,4-AAGlu, methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside, methyl 2,3,4-tri-O-acetylglucopyranoside

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is a glycoside with the molecular formula C13H20O9C_{13}H_{20}O_{9} and a molecular weight of 320.29 g/mol. This compound is characterized by three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside structure. It appears as a solid with a melting point range of 108-113°C and a predicted boiling point of approximately 389.6°C. The density of this compound is about 1.29 g/cm³ .

Typical of glycosides and acetates. For instance:

  • Hydrolysis: In the presence of water and an acid or enzyme, the acetyl groups can be removed, yielding methyl alpha-D-glucopyranoside.
  • Transesterification: The acetyl groups can react with alcohols to form new esters.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives under suitable conditions.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that methyl 2,3,4-triacetate-alpha-D-glucopyranoside exhibits biological activities such as:

  • Antioxidant properties: It may help in scavenging free radicals due to its phenolic components.
  • Antimicrobial activity: Some studies suggest it has potential against various microbial strains.
  • Enzyme inhibition: It could inhibit certain enzymes, making it relevant in drug design and development.

These activities make it a candidate for further pharmacological studies.

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can be synthesized through several methods:

  • Acetylation of Methyl alpha-D-glucopyranoside: This method involves reacting methyl alpha-D-glucopyranoside with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst to introduce acetyl groups at positions 2, 3, and 4.
  • Starting from Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: This compound can be selectively deacetylated to yield methyl 2,3,4-triacetate-alpha-D-glucopyranoside .

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside finds applications in:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Food Industry: It may serve as a flavoring agent or preservative due to its antimicrobial properties.
  • Research: Used in biochemical assays to study glycosidic bonds and carbohydrate metabolism.

Interaction studies involving methyl 2,3,4-triacetate-alpha-D-glucopyranoside focus on its effects on various biological systems. For example:

  • Enzyme interactions: It has been studied for its inhibitory effects on glycosidases and other enzymes involved in carbohydrate metabolism.
  • Cellular interactions: Research is ongoing into how this compound interacts with cellular membranes and its potential effects on cell signaling pathways.

These studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with methyl 2,3,4-triacetate-alpha-D-glucopyranoside. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 2,3,4-Tri-O-benzoyl-alpha-D-glucopyranosideC_{18}H_{22}O_{9}Contains benzoyl groups instead of acetyl groups
Methyl alpha-D-glucopyranosideC_{7}H_{14}O_{6}Lacks acetylation; simpler structure
Methyl 2,3-di-O-acetyl-alpha-D-glucopyranosideC_{11}H_{18}O_{7}Fewer acetyl groups; different biological properties

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific triacetate structure which enhances its solubility and potential bioactivity compared to other glycosides. Its distinct acetylation pattern allows for varied interactions in biochemical contexts that may not be present in simpler or differently substituted compounds.

Molecular Formula and Weight Analysis

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside represents a carbohydrate derivative with significant structural complexity. The compound exhibits a well-defined molecular composition as detailed in Table 1 [1] [2] [3].

ParameterValue
Molecular FormulaC₁₃H₂₀O₉
Molecular Weight (g/mol)320.29
CAS Number7432-72-6
Chemical NameMethyl 2,3,4-triacetate-alpha-D-glucopyranoside
IUPAC Namemethyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside

The molecular formula C₁₃H₂₀O₉ indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, and nine oxygen atoms, with a calculated molecular weight of 320.29 g/mol [1] [2] [3]. This composition reflects the base glucopyranoside structure augmented by three acetyl protecting groups and one methyl substituent. The compound is officially registered under CAS number 7432-72-6 [1] [2] [3], providing a unique identifier for chemical databases and regulatory purposes.

Stereochemical Configuration

Alpha Anomeric Configuration

The alpha anomeric configuration represents a critical structural feature of this glucopyranoside derivative. In the alpha configuration, the anomeric hydroxyl group (or its derivative) is positioned on the opposite side of the pyranose ring relative to the CH₂OH group at C-5 [4]. This spatial arrangement results in the methoxy group at the anomeric carbon (C-1) adopting an axial orientation in the chair conformation [4].

The alpha anomeric configuration is established through the specific stereochemical notation (2R,3R,4S,5R,6S), where the configuration at C-1 determines the anomeric designation [1]. The alpha configuration exhibits distinct spectroscopic properties, including characteristic optical activity measurements of [α]₂₂/D +148° in dimethyl sulfoxide at 1% concentration [1] [5], indicating strong dextrorotatory behavior typical of alpha-glucopyranosides.

Pyranose Ring Conformation

The pyranose ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered ring systems [6] [7]. In this conformation, the ring carbons are positioned to minimize steric interactions and torsional strain [7]. The chair conformation allows for optimal bond angles approaching the tetrahedral geometry of sp³ hybridized carbons [7].

The pyranose ring conformation is maintained through specific geometric constraints that position the ring oxygen (O-5) and the anomeric carbon (C-1) in appropriate spatial relationships [7]. The chair conformation permits the systematic classification of substituent positions as either axial or equatorial, with equatorial positions generally preferred due to reduced steric interactions [8] [7].

The stability of the chair conformation is evidenced by the compound's resistance to conformational changes under normal conditions, though force-induced transitions between chair and boat conformations have been demonstrated in related pyranose systems [6] [7].

Acetyl Group Orientations

The three acetyl groups attached at positions C-2, C-3, and C-4 exhibit specific orientational preferences based on the underlying chair conformation of the glucopyranoside ring [9]. The acetyl groups at positions C-2 and C-4 adopt equatorial orientations, while the acetyl group at C-3 occupies an axial position, consistent with the stereochemical requirements of the alpha-D-glucopyranoside configuration [9].

The acetyl group orientations are influenced by steric considerations and electronic effects [9]. Equatorial acetyl groups experience reduced steric interactions with neighboring substituents compared to axial orientations [9] [8]. The carbonyl groups of the acetyl substituents can participate in weak intermolecular interactions, though they are limited in their hydrogen bonding capabilities as hydrogen bond donors [10].

Research has demonstrated that acetyl group orientations can influence the overall molecular conformation and reactivity patterns [11] [9]. The specific spatial arrangement of acetyl groups creates distinct hydrophobic and hydrophilic regions within the molecule, affecting solubility profiles and intermolecular interactions [12].

Physical Properties

Melting Point and Solid-State Behavior

The compound exhibits a well-defined melting point range of 108-113°C [1] [13] [5], indicating good crystalline order in the solid state. This melting point range is characteristic of acetylated carbohydrate derivatives, which typically display higher melting points than their non-acetylated counterparts due to increased intermolecular interactions [1].

The solid-state behavior is characterized by the formation of white to off-white crystalline solids [1] [14]. The compound maintains stability at room temperature but requires storage at -20°C to prevent degradation [1] [5]. The relatively narrow melting point range suggests high purity and uniform crystal structure formation.

PropertyValue
Melting Point (°C)108-113
AppearanceWhite to off-white solid
Optical Activity [α]₂₂/D+148°
Solvent for Optical ActivityDMSO
Concentration for Optical Activity1%
Storage Temperature (°C)-20
FormSolid

Solubility Profile in Various Solvents

The solubility characteristics of methyl 2,3,4-triacetate-alpha-D-glucopyranoside are significantly influenced by the presence of three acetyl groups, which impart hydrophobic character to the molecule [12]. The compound demonstrates enhanced solubility in organic solvents such as methanol and ethanol compared to water, due to the hydrophobic acetyl substituents [12].

The reduced water solubility compared to unprotected glucopyranosides reflects the masking of hydroxyl groups that would otherwise engage in hydrogen bonding with water molecules [12]. The acetyl groups create hydrophobic regions that favor dissolution in organic media rather than aqueous environments [12].

Dimethyl sulfoxide serves as an effective solvent for optical activity measurements, indicating good solubility in polar aprotic solvents [1] [5]. This solubility pattern is consistent with compounds containing both polar carbohydrate cores and nonpolar acetyl protecting groups.

Crystallographic Analysis

Space Group Classification (P₂₁₂₁₂₁)

The compound crystallizes in the orthorhombic space group P₂₁₂₁₂₁, which belongs to the primitive lattice system [15] [16]. This space group is characterized by three perpendicular two-fold screw axes, creating a chiral crystal environment suitable for optically active molecules [15]. The P₂₁₂₁₂₁ space group is commonly observed in organic compounds, particularly those with inherent chirality such as carbohydrate derivatives [16].

The space group designation indicates that the crystal structure lacks inversion centers and mirror planes, consistent with the chiral nature of the alpha-D-glucopyranoside framework [15]. This crystallographic arrangement allows for the preservation of molecular chirality within the crystal lattice, supporting the observed optical activity of the compound.

Unit Cell Parameters (a = 9.0312 Å, b = 11.731 Å, c = 15.139 Å)

The unit cell parameters define the basic repeating unit of the crystal structure, with dimensions a = 9.0312 Å, b = 11.731 Å, and c = 15.139 Å [17]. These parameters reflect the three-dimensional arrangement of molecules within the crystal lattice and provide insight into the packing efficiency and intermolecular interactions [17].

ParameterValue
Space GroupP₂₁₂₁₂₁
Unit Cell Parameter a (Å)9.0312
Unit Cell Parameter b (Å)11.731
Unit Cell Parameter c (Å)15.139
Crystal SystemOrthorhombic
Lattice TypePrimitive

The unit cell volume can be calculated as approximately 1,601 Ų, representing the space occupied by the asymmetric unit and its symmetry-related molecules [17]. The relatively large c-axis parameter suggests that molecules may be oriented with their long axes aligned along this crystallographic direction, potentially reflecting the extended conformation of the acetylated glucopyranoside structure.

Intermolecular Hydrogen Bonding Patterns

Despite the presence of acetyl protecting groups that limit hydrogen bonding capabilities, the compound exhibits specific intermolecular hydrogen bonding patterns within the crystal structure [18] [19]. The remaining unprotected hydroxyl group at C-6 serves as the primary hydrogen bonding site, capable of both donor and acceptor interactions [18] [20].

The acetyl carbonyl groups can function as hydrogen bond acceptors, though their participation in hydrogen bonding is weaker compared to hydroxyl groups [19] [10]. The methoxy group at the anomeric position may also contribute to weak hydrogen bonding interactions through its oxygen atom [19].

Intermolecular hydrogen bonding patterns in carbohydrate derivatives typically involve cooperative networks that stabilize the crystal structure [18] [21]. The 1,3-diaxial interactions between hydroxyl groups, where present, can influence the overall hydrogen bonding architecture [21].

The crystallographic hydrogen bonding patterns contribute to the stability of the solid-state structure and influence physical properties such as melting point and solubility [18] [19]. The specific arrangement of hydrogen bonding donors and acceptors within the P₂₁₂₁₂₁ space group creates a three-dimensional network that maintains crystal integrity [20].

Classical Synthesis Routes

Selective Acetylation Protocols

The synthesis of methyl 2,3,4-triacetate-alpha-D-glucopyranoside through classical approaches has been extensively developed over several decades, with various protocols offering different degrees of selectivity and efficiency [1] [2]. The most fundamental approach involves the use of acetic anhydride in combination with various catalytic systems to achieve selective acetylation of the hydroxyl groups while preserving the anomeric methoxy functionality.

The traditional acetic anhydride/pyridine system represents one of the earliest and most widely employed methods for carbohydrate acetylation [3]. This protocol typically operates at room temperature to 100°C over 12-24 hours, yielding 85-95% of acetylated products [4]. However, this method generally results in non-selective per-acetylation, requiring subsequent selective deprotection steps to achieve the desired 2,3,4-triacetate pattern.

A more selective approach utilizes acetic anhydride in combination with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [2]. This methodology operates under milder conditions (0°C to room temperature) with shorter reaction times (1-12 hours) and demonstrates preferential acetylation at the anomeric position, making it particularly suitable for preparing partially acetylated derivatives with yields of 80-92% [5].

The perchloric acid-catalyzed acetylation method, first reported by Nicholas and Smith, represents a highly efficient protocol for rapid acetylation [6]. This approach utilizes a mixture of acetic anhydride and acetic acid with catalytic amounts of perchloric acid, achieving near-quantitative yields (90-98%) of alpha-pentacetyl glucose within 0.5-2 hours at room temperature [7]. The method demonstrates excellent selectivity for anomeric acetylation and requires no external heating.

Alternative classical protocols include the sodium acetate-catalyzed system, which operates under reflux conditions (120-140°C) for 4-8 hours, yielding 70-85% of per-acetylated products [8]. The zinc chloride-mediated approach operates at temperatures ranging from 30-100°C over 1-6 hours, producing yields of 75-88% [9].

Protection-Deprotection Strategies

Protection-deprotection strategies for methyl 2,3,4-triacetate-alpha-D-glucopyranoside synthesis rely on the selective installation and removal of protecting groups to achieve the desired substitution pattern [10] [11]. These strategies exploit the differential reactivity of hydroxyl groups on the glucose scaffold and the varying stability of protecting groups under different conditions.

Acetyl groups represent the most commonly employed protecting groups for carbohydrate synthesis due to their ease of installation and selective removal [12]. Installation is typically achieved using acetic anhydride in pyridine at room temperature for 12 hours, while removal employs sodium methoxide in methanol at room temperature for 2 hours [13]. The base-labile nature of acetyl groups allows for selective deprotection under mild alkaline conditions without affecting other functionalities.

Benzoyl protecting groups offer enhanced stability compared to acetyl groups and demonstrate preferential installation at equatorial positions [11]. Installation involves benzoyl chloride in pyridine at 0°C to room temperature over 8 hours, while removal utilizes sodium methoxide in methanol at room temperature for 4 hours. The equatorial preference of benzoyl groups makes them particularly useful for regioselective protection strategies.

Benzyl ethers provide permanent protection that is stable to both acidic and basic conditions but can be removed through catalytic hydrogenation [11]. Installation requires benzyl bromide with sodium hydride in dimethylformamide at 0°C to room temperature over 12 hours, while removal employs hydrogen gas with palladium on carbon at room temperature for 6 hours. Benzyl groups show primary over secondary hydroxyl selectivity, making them valuable for selective protection of the C-6 position.

Silyl-based protecting groups, particularly tert-butyldimethylsilyl (TBDMS), offer excellent selectivity for primary hydroxyl groups [14]. Installation involves tert-butyldimethylsilyl chloride with imidazole in dimethylformamide at room temperature for 6 hours, while removal employs tetrabutylammonium fluoride in tetrahydrofuran at room temperature for 1 hour. The fluoride-labile nature of silyl groups allows for selective deprotection in the presence of other protecting groups.

Triphenylmethyl (trityl) groups provide acid-labile protection with high selectivity for primary hydroxyl groups [15]. Installation requires trityl chloride in pyridine at room temperature for 24 hours, while removal employs acetic acid in water at 80°C for 2 hours. The steric bulk of trityl groups ensures excellent primary selectivity but limits their use in sterically congested environments.

Modern Synthetic Approaches

Catalyst-Mediated Syntheses

Modern synthetic approaches to methyl 2,3,4-triacetate-alpha-D-glucopyranoside have evolved to incorporate sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility [16]. These catalyst-mediated syntheses represent significant advances over classical methods by providing milder reaction conditions, reduced reaction times, and enhanced functional group tolerance.

Indium(III) triflate has emerged as a particularly effective catalyst for carbohydrate acetylation, offering excellent water tolerance and mild reaction conditions [4]. This Lewis acid catalyst operates at 5 mol% loading in neat acetic anhydride, facilitating peracetylation at 0°C to room temperature within 1 hour. The methodology yields 85-95% of acetylated products and demonstrates remarkable tolerance to moisture, eliminating the need for rigorously anhydrous conditions. The catalyst's low toxicity and non-corrosive nature make it an attractive alternative to traditional harsh acidic conditions.

Copper(II) triflate systems enable sophisticated one-pot multi-step reactions that combine acetylation with other transformations [16]. Operating at 3-10 mol% catalyst loading in acetonitrile or dichloromethane, these systems achieve 75-85% yields at room temperature to 40°C. The methodology has been successfully extended to include sequential benzylidenation-acetylation-reductive opening sequences, providing access to orthogonally protected carbohydrate building blocks in a single operation.

Magnesium triflate offers exceptional recyclability and green chemistry credentials [16]. This catalyst operates at remarkably low loadings (0.5-1.6 mol%) under neat or aqueous conditions at room temperature, achieving 90-95% yields. The catalyst can be recovered from the aqueous phase by evaporation and reused for at least five cycles with minimal loss of activity. The methodology demonstrates excellent selectivity for 1,2-trans products and compatibility with both mono- and disaccharide substrates.

Iron(III) chloride catalysis provides unique capabilities for benzylidene acetal formation coupled with acetylation [16]. Operating at 20 mol% loading in acetonitrile at room temperature, this system achieves 61-84% overall yields in one-pot operations. The methodology enables the formation of 4,6-O-benzylidene acetals followed by acetylation of remaining hydroxyl groups, providing direct access to partially protected intermediates.

Dysprosium triflate represents an advancement in rare earth metal catalysis for carbohydrate transformations [16]. This catalyst operates at variable loadings (0.1-4.9 mol%) in neat conditions or methanol at 40°C, achieving 70-85% yields. The system enables sequential transformations, including peracetylation followed by conversion to glycosyl hemiacetals, demonstrating the versatility of modern catalytic approaches.

Regioselective Methodologies

Regioselective methodologies for methyl 2,3,4-triacetate-alpha-D-glucopyranoside synthesis have revolutionized carbohydrate chemistry by enabling precise control over acetylation patterns without extensive protection-deprotection sequences [2] [5]. These approaches exploit subtle differences in hydroxyl group reactivity and employ specialized reagent combinations to achieve site-selective transformations.

The 2-chloro-1,3-dimethylimidazolinium chloride (DMC)/thioacetic acid system represents a breakthrough in aqueous carbohydrate chemistry [2]. This methodology enables selective anomeric acetylation of unprotected sugars in water using DMC, thioacetic acid, and sodium carbonate as base. The reaction demonstrates remarkable stereospecificity, exclusively yielding 1,2-trans products for sugars possessing a hydroxyl group at the 2-position. Operating at 0°C with iterative reagent addition, the protocol achieves 77-92% yields and demonstrates scalability to multi-gram quantities. The aqueous reaction medium and mild conditions make this approach particularly attractive for environmentally conscious synthesis.

Acetate catalysis represents an innovative approach to regioselective hydroxyl group activation [5]. This methodology employs catalytic amounts of acetate to form hydrogen-bonding complexes with diols and polyols, enabling subsequent monoacylation by acetic anhydride under mild conditions. The protocol demonstrates high selectivity for primary hydroxyl groups, achieving 85-95% yields while avoiding the use of toxic organometallic reagents. The mechanism involves dual hydrogen-bond formation between acetate and the diol substrate, creating a template for selective acylation.

Enzymatic acetylation methods provide unparalleled positional specificity through biocatalytic approaches [17]. Immobilized lipases demonstrate excellent regioselectivity for specific hydroxyl positions, achieving 60-85% yields under mild aqueous conditions. These methodologies operate at physiological temperatures and neutral pH, offering exceptional functional group tolerance and environmental compatibility. The positional specificity can be tuned through enzyme selection and reaction conditions, enabling access to diverse acetylation patterns.

Borinate-mediated regioselective acetylation exploits the unique coordination properties of organoboron compounds [11]. Diphenylborinic acid derivatives form selective complexes with equatorial hydroxyl groups, particularly at the C-3 position of glucose derivatives. This approach achieves 70-90% yields with predictable selectivity patterns, making it particularly valuable for systematic structure-activity relationship studies.

Trimethylsilyl triflate (TMSOTf)-mediated sequential protection strategies enable one-pot access to orthogonally protected carbohydrate building blocks [11]. The methodology involves initial conversion of all hydroxyl groups to trimethylsilyl ethers, followed by selective TMSOTf-mediated formation of cyclic acetals and subsequent acetylation. This approach achieves 80-95% yields and demonstrates excellent functional group tolerance, enabling the rapid synthesis of complex protected intermediates.

Optimization Parameters

Temperature and Solvent Effects

Temperature and solvent selection represent critical optimization parameters that profoundly influence the efficiency, selectivity, and practical applicability of methyl 2,3,4-triacetate-alpha-D-glucopyranoside synthesis [18] [19]. Systematic investigation of these parameters has revealed complex interdependencies that must be carefully balanced to achieve optimal synthetic outcomes.

Temperature effects on acetylation reactions demonstrate a clear trade-off between reaction rate and selectivity [4] [20]. At low temperatures (0°C), reaction rates are slow but selectivity remains high with minimal side reactions, resulting in excellent product quality. The reduced thermal energy favors selective acetylation pathways while suppressing competing reactions such as anomerization or degradation. However, extended reaction times may be required to achieve acceptable conversion levels.

Moderate temperatures (room temperature, 20-25°C) provide a balanced approach, offering moderate reaction rates with acceptable selectivity [18]. These conditions are particularly suitable for methods employing specialized catalysts or regioselective protocols where the intrinsic selectivity of the methodology compensates for the modest temperature elevation. Side reactions remain low under these conditions, contributing to good overall product quality.

Elevated temperatures (60-80°C) dramatically accelerate reaction rates but compromise selectivity through increased side reaction formation [19] [21]. High-temperature conditions promote anomerization, hydrolysis of acetyl groups, and formation of degradation products. While these conditions may be suitable for non-selective peracetylation protocols, they are generally avoided when regioselectivity is critical.

Solvent effects demonstrate equally complex relationships between medium properties and reaction outcomes [22]. Pyridine, the traditional solvent for carbohydrate acetylation, provides fast reaction rates due to its nucleophilic catalysis of acetylation but offers low selectivity due to its non-discriminating activation of all hydroxyl groups [3]. The basic nature of pyridine effectively removes the hydrogen chloride or acetic acid generated during acetylation, driving reactions to completion.

Acetonitrile emerges as a versatile alternative solvent that balances reaction rate with selectivity [4]. This polar aprotic solvent provides moderate solvation for both carbohydrate substrates and acetylating reagents while avoiding the nucleophilic catalysis associated with pyridine. The result is moderate reaction rates with improved selectivity and reduced side reactions, contributing to consistently good product quality.

Neat acetic anhydride represents an economical approach that maximizes reagent concentration while eliminating solvent-related complications [4]. This approach provides very fast reaction rates but demonstrates variable selectivity depending on the catalyst system employed. The high concentration of acetylating reagent can lead to increased side reactions, particularly at elevated temperatures, resulting in variable product quality.

Aqueous reaction media, enabled by specialized methodologies such as the DMC/thioacetic acid system, represent a paradigm shift toward environmentally benign synthetic approaches [2]. Water-compatible protocols eliminate organic solvent waste while providing excellent selectivity through unique reaction mechanisms. These systems typically operate under mild conditions with minimal side reactions, although reaction rates may be moderate compared to anhydrous systems.

Catalyst Selection and Concentration

Catalyst selection and concentration optimization represent sophisticated aspects of modern synthetic methodology that require careful consideration of multiple factors including activity, selectivity, tolerance, and practical considerations such as cost and recovery [16] [4]. The evolution from stoichiometric to catalytic methods has necessitated detailed understanding of catalyst structure-activity relationships and optimal loading ranges.

Lewis acid catalysts typically require moderate loadings (5-20 mol%) to achieve high activity levels [4]. These catalysts demonstrate excellent activity profiles at moderate concentrations but suffer from moisture sensitivity that necessitates anhydrous reaction conditions. Examples include indium(III) triflate, which operates optimally at 5 mol% loading, and zinc chloride, which requires higher loadings (10-20 mol%) for comparable activity. Recovery and reuse of Lewis acid catalysts presents challenges due to their integration into the reaction mixture and potential decomposition pathways.

Brønsted acid catalysts demonstrate remarkable activity at very low loadings (0.1-1.0 equivalent), reflecting their ability to activate acetylating reagents through protonation mechanisms [6]. Perchloric acid exemplifies this class, achieving near-quantitative acetylation at substoichiometric loadings within minutes. However, these catalysts demonstrate extreme moisture sensitivity and cannot be recovered for reuse, limiting their application to cost-insensitive synthetic scenarios.

Base catalysts require higher loadings (10-50 mol%) to achieve moderate activity levels but offer excellent moisture tolerance [23]. Tetramethylammonium hydroxide operates effectively at 20-30 mol% loading in aqueous systems, demonstrating the ability to promote acetylation under environmentally benign conditions. While recovery of base catalysts can be achieved through acid-base workup procedures, the moderate activity necessitates careful optimization of reaction conditions.

Metal triflate catalysts represent the current state-of-the-art in terms of balancing activity, selectivity, and practical considerations [16]. These catalysts demonstrate very high activity at low loadings (0.1-5 mol%), providing exceptional turnover numbers that justify their higher cost. Moisture tolerance varies among different metal triflates, with magnesium and dysprosium triflates showing good tolerance while maintaining high activity. The recovery and reuse potential of metal triflates is generally good to excellent, with some systems demonstrating stable performance over multiple cycles.

Enzymatic catalysts operate within narrow concentration ranges (1-10 units/mL) that reflect their biological origin and specific activity profiles [17]. These biocatalysts provide unparalleled selectivity and operate exclusively in aqueous media, making them ideal for environmentally conscious applications. The ability to recover and reuse immobilized enzymes is excellent, with many systems maintaining activity over dozens of cycles when properly maintained.

Concentration optimization for each catalyst class requires balancing activity against economic considerations and potential side reactions [5]. Insufficient catalyst loading results in incomplete conversion and extended reaction times, while excessive loading can promote side reactions or increase costs without proportional benefits. The optimal concentration range for each catalyst must be determined empirically through systematic studies that evaluate conversion, selectivity, and reaction time as functions of catalyst loading.

Reaction Time Influence

Reaction time optimization represents a critical parameter that balances conversion efficiency with selectivity maintenance and side reaction suppression [18] [20]. The temporal evolution of acetylation reactions reveals complex kinetic profiles that must be carefully understood to achieve optimal synthetic outcomes while maintaining practical efficiency.

Short reaction times (0.5-1 hour) favor high anomeric selectivity due to the inherently greater reactivity of the anomeric hydroxyl group [2]. At these time points, conversion levels typically reach 25-65%, with the anomeric position showing preferential acetylation due to its enhanced acidity (pKa ≈ 12.5) compared to secondary hydroxyl groups (pKa ≈ 16-18) [24]. Side product formation remains minimal during this period, contributing to excellent selectivity profiles. However, incomplete conversion may necessitate longer reaction times or more forcing conditions to achieve acceptable yields.

Intermediate reaction times (2-4 hours) represent a transition zone where moderate selectivity is maintained while achieving substantially improved conversion levels (65-90%) [25]. During this period, the initially high anomeric selectivity begins to decrease as secondary hydroxyl groups undergo acetylation. The balance between conversion and selectivity during this timeframe makes it optimal for many synthetic applications where moderate selectivity is acceptable in exchange for good overall yields.

Extended reaction times (8-24 hours) drive reactions toward complete conversion (90-99%) but result in loss of selectivity as per-acetylation becomes dominant [4]. At these time points, the distinction between different hydroxyl group reactivities diminishes, leading to statistical acetylation patterns. Side product formation increases significantly during extended reaction periods, including anomerization, acetyl migration, and degradation reactions. While complete conversion is achieved, the loss of regioselectivity limits the utility of these conditions for selective synthetic applications.

The kinetic profile of acetylation reactions typically follows pseudo-first-order kinetics when acetic anhydride is employed in large excess [18]. The initial rapid phase corresponds to acetylation of the most reactive hydroxyl groups (primarily anomeric), followed by a slower phase involving secondary hydroxyl groups. Understanding these kinetic profiles enables rational selection of reaction times that optimize the balance between conversion and selectivity for specific synthetic objectives.

Temperature-time interactions create additional complexity in optimization studies [19]. Higher temperatures accelerate all acetylation processes but also increase the rate of side reactions, potentially requiring shorter optimal reaction times to maintain selectivity. Conversely, lower temperatures extend optimal reaction times while maintaining selectivity, providing flexibility in synthetic planning and execution.

Catalyst-dependent time profiles reflect the varying mechanisms and activities of different catalytic systems [16]. Lewis acid catalysts typically provide rapid initial acetylation followed by slower conversion of remaining hydroxyl groups. Enzymatic systems demonstrate more linear kinetic profiles reflecting their specific substrate recognition and turnover limitations. Understanding these catalyst-specific temporal behaviors enables optimal reaction design and time selection for each synthetic system.

XLogP3

-0.9

Dates

Last modified: 08-16-2023

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